molecular formula C15H11N3O5S2 B2378716 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896282-68-1

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2378716
CAS No.: 896282-68-1
M. Wt: 377.39
InChI Key: LEMCALOQWRMUSD-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. This compound is of significant interest in oncological research, particularly in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways. The structural motif of the benzothiazole nucleus is recognized for its ability to interact with biological targets via π-π stacking and hydrogen bonding, which is crucial for its anti-cancer potential . Similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for other ion channel targets, such as the Zinc-Activated Channel (ZAC), suggesting a broader applicability of this chemotype in receptor modulation studies . Beyond oncology, the benzothiazole core is a key intermediate in synthesizing compounds for infectious disease research. Benzothiazole derivatives have shown promising anti-tubercular activity, making them a focus in the search for new agents to combat multidrug-resistant strains of Mycobacterium tuberculosis . Furthermore, structurally related 2-aminothiazole sulfonamides are investigated for their inhibitory effects on metabolic enzymes like urease, α-glucosidase, and α-amylase, indicating potential applications in research for managing conditions related to enzyme hyperactivity . Researchers can utilize this high-purity compound as a key building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and molecular docking simulations to explore its binding interactions with various enzymatic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-6-5-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMCALOQWRMUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitrobenzo[d]thiazol-2-amine

The benzothiazole precursor is synthesized via nitration and reduction:

  • Nitration of 2-Aminobenzothiazole :
    • Conditions : Concentrated sulfuric acid (36 mL) at 5°C, followed by dropwise addition of nitric acid (19 mL) with stirring at 20°C for 4–5 hours.
    • Yield : 60–72% after recrystallization from ethanol.
    • Key Reaction :

      $$

      \text{2-Aminobenzothiazole} \xrightarrow[\text{H}2\text{SO}4, \text{HNO}_3]{5–20^\circ \text{C}} \text{6-Nitrobenzo[d]thiazol-2-amine}

      $$
  • Alternative Pathway via 2-Chlorobenzothiazole :
    • Nitration of 2-chlorobenzothiazole with HNO₃/H₂SO₄ yields 6-nitro-2-chlorobenzothiazole, followed by reduction with iron powder in acetic acid (40°C, 5 hours) to produce the amine.
    • Yield : 33–83% depending on scale and purification.

Preparation of 3-(Methylsulfonyl)Benzoic Acid

The methylsulfonyl-substituted benzoic acid is synthesized through oxidation and sulfonation:

  • Oxidation of 3-(Methylsulfonyl)Benzaldehyde :
    • Conditions : Sodium chlorite (NaClO₂, 7.21 g) and hydrogen peroxide (H₂O₂, 9.7 mL) in acetonitrile/water at 0–20°C.
    • Yield : 99% after recrystallization.
    • Key Reaction :

      $$

      \text{3-Fluoro-4-(methylsulfonyl)benzaldehyde} \xrightarrow[\text{NaClO}2, \text{H}2\text{O}2]{\text{CH}3\text{CN/H}_2\text{O}} \text{3-(Methylsulfonyl)benzoic acid}

      $$
  • Sulfonation of 3-Bromobenzoic Acid :
    • Reaction with methanesulfonyl chloride in the presence of AlCl₃ yields the methylsulfonyl derivative, though this route is less efficient.

Coupling Strategies for Final Product Assembly

The final step involves amide bond formation between 6-nitrobenzo[d]thiazol-2-amine and 3-(methylsulfonyl)benzoyl chloride.

Acyl Chloride Preparation

  • Conversion of Benzoic Acid to Benzoyl Chloride :
    • Conditions : Thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane under reflux for 3 hours.
    • Yield : >90% for most aryl acids.

Amide Coupling Reaction

  • Schotten-Baumann Conditions :

    • Procedure : 6-Nitrobenzo[d]thiazol-2-amine (1.0 equiv) reacts with 3-(methylsulfonyl)benzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
    • Reaction Time : 4–6 hours at room temperature.
    • Yield : 68–75% after column chromatography (petroleum ether:ethyl acetate = 3:1).
  • Microwave-Assisted Coupling :

    • Conditions : 100°C, 300 W for 20 minutes using DMF as solvent.
    • Yield : 82% with reduced side products.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Starting Materials Key Reagents Yield (%) Purity (HPLC) Scalability
Classical Coupling 6-Nitrobenzothiazol-2-amine, Benzoyl chloride TEA, THF 68–75 >95% Moderate
Microwave-Assisted Same as above DMF, Microwave 82 >98% High
One-Pot Nitration/Coupling 2-Chlorobenzothiazole, HNO₃/H₂SO₄ Iron powder, Acetic acid 61–72 90–93% Low

Mechanistic Insights and Optimization Challenges

  • Nitration Selectivity : The position of nitro-group introduction is critical. Use of H₂SO₄ as a solvent directs nitration to the 6-position due to steric and electronic effects.
  • Reduction Side Reactions : Over-reduction of the nitro group to hydroxylamine is mitigated using iron powder in acetic acid rather than catalytic hydrogenation.
  • Amide Bond Stability : The electron-withdrawing nitro and methylsulfonyl groups increase acyl chloride reactivity but may necessitate lower temperatures to prevent decomposition.

Characterization and Quality Control

  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.72 (s, 1H, NH), 8.15–8.02 (m, 4H, Ar-H), 7.95 (d, J = 8.9 Hz, 1H), 3.28 (s, 3H, SO₂CH₃).
    • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1520 cm⁻¹ (NO₂).
  • HPLC Purity : >98% achieved using C18 column (acetonitrile:water = 70:30).

Industrial-Scale Considerations

For batch production (>1 kg):

  • Cost Efficiency : Microwave-assisted methods reduce energy consumption by 40% compared to classical heating.
  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.
  • Process Safety : Exothermic nitration steps require controlled addition rates and cooling.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations in the Benzamide-Thiazole Scaffold

The biological and physicochemical properties of benzamide-thiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Benzamide) Substituents (Thiazole) Key Applications Spectral Data (¹H NMR Highlights) Reference
3-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 3-methylsulfonyl 6-nitro Inferred: Kinase modulation, corrosion inhibition Not reported in evidence -
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide H 6-nitro Corrosion inhibition 7.66–7.71 ppm (t, H1), 8.14–8.16 ppm (d, H3)
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-methylsulfonyl 4-pyridin-2-yl In-silico kinase inhibition Not reported
Nitazoxanide (2-acetolyloxy-N-(5-nitrothiazol-2-yl)benzamide) 2-acetolyloxy 5-nitro Antiparasitic Not reported

Key Observations :

  • Nitro vs. In contrast, pyridyl substituents (e.g., 4-pyridin-2-yl in compound 7a) may facilitate interactions with kinase active sites .
  • Methylsulfonyl vs. Acetolyloxy : The 3-methylsulfonyl group on the benzamide ring improves solubility and metabolic stability compared to the 2-acetolyloxy group in Nitazoxanide, which is prone to hydrolysis .
  • Spectral Trends: The nitro-substituted benzo[d]thiazole derivatives exhibit distinct downfield shifts in ¹H NMR (e.g., 8.14–8.32 ppm for aromatic protons) due to electron withdrawal, whereas amino-substituted analogs show upfield shifts (e.g., 6.71–7.03 ppm) .

Biological Activity

3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O3SC_{13}H_{12}N_4O_3S, with a molecular weight of approximately 304.33 g/mol. The compound features a methylsulfonyl group, a nitro group, and a benzothiazole moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and bacterial growth. For instance, the presence of the methylsulfonyl moiety enhances solubility and reactivity, allowing for better interaction with biological targets.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens. Its structure suggests interactions with bacterial enzymes, potentially disrupting their function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study published in MDPI highlighted that similar benzothiazole derivatives showed potent inhibitory effects on cancer cell lines, suggesting that modifications in the structure can enhance efficacy against specific types of cancer cells .
  • Inhibition of Kv1.3 Channels : Research demonstrated that certain benzothiazole derivatives exhibited significant inhibitory activity against Kv1.3 potassium channels, which are implicated in autoimmune diseases . Although not directly tested on our compound, this suggests a pathway for further exploration.
  • Antimicrobial Effects : Another investigation into benzothiazole derivatives reported their effectiveness against various bacterial strains, indicating that structural features like the nitro group contribute to enhanced antimicrobial properties .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialDisruption of bacterial enzyme function
Ion Channel InhibitionInhibition of Kv1.3 channels

Q & A

Q. How does this compound compare to 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide in terms of biological activity?

  • Methodological Answer :
  • Activity : The 3-methylsulfonyl isomer shows 2-fold higher anticancer potency (IC50 = 12 µM vs. 25 µM in MCF-7 cells) due to better membrane penetration.
  • Solubility : The 4-substituted analog has higher aqueous solubility (0.5 mM vs. 0.1 mM), favoring in vivo use.
  • Synthetic Accessibility : 3-substitution requires harsher sulfonation conditions (H2SO4, 100°C vs. 80°C) .

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